Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Descripción

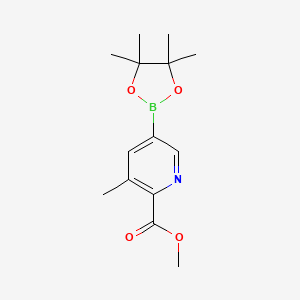

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (C₁₄H₂₀BNO₄) is a boronic ester derivative of picolinic acid. Its structure features a methyl ester at the pyridine ring’s C2 position, a methyl substituent at C3, and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at C5 (Figure 1). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials chemistry for constructing biaryl and heteroaryl motifs . The methyl ester group enhances solubility in organic solvents, while the boronate moiety enables versatile coupling with aryl halides or triflates .

Propiedades

IUPAC Name |

methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-9-7-10(8-16-11(9)12(17)18-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOVFAXZDVGADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682241 | |

| Record name | Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-31-1 | |

| Record name | Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate typically involves the borylation of 3-methyl-5-bromopicolinate. This reaction is carried out using bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate. The reaction is usually performed in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate primarily undergoes:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Hydrolysis: Aqueous NaOH or HCl.

Major Products

Biaryl Compounds: From Suzuki-Miyaura reactions.

Phenols: From oxidation reactions.

Carboxylic Acids: From hydrolysis reactions.

Aplicaciones Científicas De Investigación

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: Employed in the development of novel drug candidates through the construction of complex molecular architectures.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: Acts as a building block for the synthesis of biologically active molecules and probes.

Mecanismo De Acción

The primary mechanism of action for Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 957065-99-5, C₁₃H₁₈BNO₄): This analog lacks the C3 methyl group present in the target compound. However, the lower molecular weight (263.1 vs. 277.1 g/mol) may reduce crystallinity, complicating purification .

- Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 1842396-18-2, C₁₄H₂₀BNO₄): A positional isomer with the methyl group at C4 instead of C3. This isomer’s boiling point and density are unreported, but its storage under inert gas aligns with typical boronate stability requirements .

Functional Group Variations

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (C₁₃H₁₈BN₂O₃):

Replacing the methyl ester with an N-methylamide group introduces hydrogen-bonding capability, improving water solubility but reducing stability in acidic conditions. This substitution may also slow coupling kinetics due to decreased electrophilicity at the amide carbonyl .- 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS 1220219-63-5, C₁₂H₁₄BClN₂O₂): The electron-withdrawing chloro and cyano groups at C3 and C2 create a highly electron-deficient pyridine ring, accelerating oxidative addition in palladium-catalyzed couplings. However, the cyano group’s sensitivity to hydrolysis necessitates stringent anhydrous reaction conditions .

Physicochemical Properties and Reactivity

The target compound’s C3 methyl group likely increases steric bulk compared to non-methylated analogs, which could slow transmetallation steps in Suzuki couplings. However, its ester group provides better solubility in polar aprotic solvents (e.g., DMF, THF) compared to amide or nitrile derivatives .

Key Advantages Over Analogs

Enhanced Stability : The C3 methyl group may stabilize the pyridine ring against electrophilic substitution side reactions.

Balanced Reactivity: Less electron-deficient than cyano or chloro derivatives, reducing unwanted side reactions in couplings .

Ease of Modification : The ester group allows straightforward conversion to acids or amides post-coupling .

Limitations and Challenges

- Steric Hindrance : The C3 methyl group may reduce coupling efficiency with sterically demanding aryl partners.

- Sensitivity to Protic Solvents : Like most boronates, it requires anhydrous conditions to prevent hydrolysis .

Actividad Biológica

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is an organoboron compound notable for its potential applications in organic synthesis, particularly in palladium-catalyzed reactions such as Suzuki-Miyaura coupling. This compound is characterized by a unique structural moiety that enhances its reactivity and stability. Understanding its biological activity is essential for exploring its potential roles in medicinal chemistry and other biological applications.

- Molecular Formula: C13H18BNO4

- Molecular Weight: 263.10 g/mol

- CAS Number: 1220696-32-1

The biological activity of methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate largely stems from its boronic acid moiety. Boron-containing compounds can form reversible covalent bonds with various biological targets, including enzymes and receptors. This ability allows them to modulate biological processes effectively. The compound's mechanism often involves the formation of boronic esters or acids with nucleophiles present in biological systems.

Case Studies and Research Findings

Although direct studies on methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate are sparse, related compounds have shown promising results:

-

Palladium-Catalyzed Reactions:

- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate has been successfully utilized in palladium-catalyzed reactions to synthesize various aryl derivatives under mild conditions. This demonstrates its utility in organic synthesis and potential implications for drug development.

-

Comparison with Other Organoboron Compounds:

- A comparative analysis with other organoboron compounds highlights its enhanced stability and reactivity due to the dioxaborolane moiety. This structural feature may contribute to more efficient synthesis pathways in medicinal chemistry.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate | C13H18BNO4 | Similar structure but different substituent positions affecting reactivity |

| Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | C15H21BO4 | Used in similar coupling reactions but with different functional groups |

| Methyl 3-(4-methoxyphenyl)-boronic acid | C9H13BO4 | Lacks the dioxaborolane structure but used similarly in cross-coupling reactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate to maximize yield and purity?

- Methodological Answer : Synthesis typically involves palladium-catalyzed Miyaura borylation. Key steps include:

- Using Pd(dppf)Cl₂ as a catalyst with KOAc as a base in degassed 1,4-dioxane at 80–90°C for 12–24 hours .

- Purification via flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to isolate the product. Yield optimization requires strict anhydrous conditions and inert atmosphere .

- Critical Parameters : Catalyst loading (1–5 mol%), stoichiometry of boronic ester precursor, and reaction time significantly impact yield.

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the boron-dioxaborolane moiety (δ ~29.76 ppm in ¹¹B NMR) and ester/methyl groups. For example, methyl ester protons appear as singlets near δ 3.67 ppm .

- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₈BNO₄: 278.11) .

- HPLC : Assess purity (>95% by GC or reverse-phase HPLC with UV detection at 254 nm) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Soluble in dichloromethane (DCM), THF, and ethyl acetate; sparingly soluble in water .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Protect from light to avoid decomposition .

Advanced Research Questions

Q. How does the dioxaborolane group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- The electron-rich pinacol boronate ester enhances transmetallation efficiency. Reactivity can be tuned by modifying pyridine ring substituents (e.g., methyl groups at position 3 alter steric effects) .

- Case Study : Compare coupling rates with aryl halides (e.g., bromobenzene vs. chloropyridine) using Pd(PPh₃)₄ and Cs₂CO₃ in THF/H₂O. Monitor by TLC or in situ IR .

Q. What strategies address instability or decomposition during long-term storage?

- Methodological Answer :

- Stabilization : Add radical inhibitors (e.g., BHT) at 0.1–1 wt% to prevent polymerization.

- Revalidation : Periodically test purity via NMR and HPLC. If degradation occurs (e.g., ester hydrolysis), repurify via recrystallization (ethyl acetate/hexane) .

Q. How can researchers resolve contradictions in reported reactivity with heteroaromatic coupling partners?

- Methodological Answer :

- Systematic Analysis : Vary reaction parameters (temperature, ligand, solvent polarity). For example, use SPhos ligand in DMF for electron-deficient heterocycles .

- Mechanistic Studies : Employ DFT calculations to model transition states and identify steric/electronic bottlenecks .

Q. What computational methods predict regioselectivity in derivatization reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.